molecular formula C11H15ClN2 B1452344 1-(6-Chloropyridin-2-yl)azepane CAS No. 1220038-80-1

1-(6-Chloropyridin-2-yl)azepane

Cat. No.: B1452344
CAS No.: 1220038-80-1
M. Wt: 210.7 g/mol
InChI Key: SYGGDSAIPWKNTC-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)azepane is a chemical compound with the molecular formula C11H15ClN2. It is a heterocyclic compound containing both nitrogen and chlorine atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-2-yl)azepane can be synthesized through several methods. One common approach involves the reaction of 6-chloro-2-pyridine with azepane under specific conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-2-yl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted azepanes .

Scientific Research Applications

1-(6-Chloropyridin-2-yl)azepane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 1-(6-Chloropyridin-2-yl)azepane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various effects .

Comparison with Similar Compounds

  • 1-(6-Chloropyridin-2-yl)azepane
  • 1-(6-Chloro-2-pyridinyl)hexahydroazepine
  • N-aryl azepane derivatives

Uniqueness: this compound is unique due to its specific combination of a pyridine ring with an azepane moiety and a chlorine substituent. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-10-6-5-7-11(13-10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGGDSAIPWKNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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